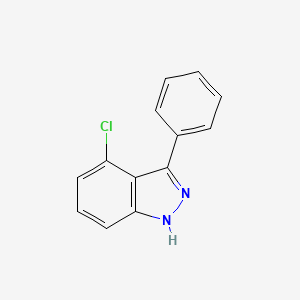

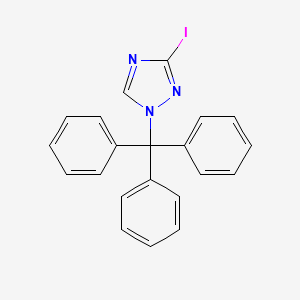

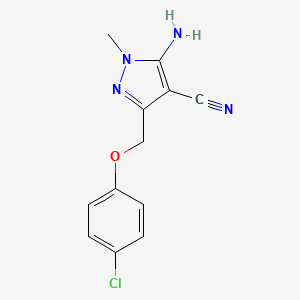

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate

Übersicht

Beschreibung

“Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate” is a chemical compound . Its empirical formula is C12H11NO4 and its molecular weight is 233.22 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO4/c1-15-8-3-4-11-10(7-8)9(5-6-13-11)12(14)16-2/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis

I could not find specific information on the chemical reactions involving “Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate”. Quinoline derivatives are known to participate in various chemical reactions, but the specifics would depend on the exact conditions and reagents used .Physical And Chemical Properties Analysis

The compound is a solid and should be stored sealed in a dry environment at 2-8°C . Its boiling point is not specified .Wissenschaftliche Forschungsanwendungen

Antimalarial Agents Metabolism

Some of the most effective antimalarial agents are derivatives of 8-aminoquinoline, showing significant efficacy in treating malaria. Metabolic studies on these compounds, including tritium-labelled primaquine in dogs, have identified several metabolites, such as 5-hydroxy-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline (5HPQ) and 6-hydroxy-8-(4-amino-1-methylbutylamino)quinoline (6HPQ), which may form methaemoglobin-forming compounds. These metabolites exhibit activity in vitro, indicating their role in antimalarial action and potential methaemoglobin formation mechanisms (Strother, Fraser, Allahyari, & Tilton, 1981).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline, a "privileged scaffold" found in nature, has been studied for its role as anticancer antibiotics, showing the potential of similar compounds in drug discovery for cancer and central nervous system (CNS) disorders. The FDA's approval of trabectedin for soft tissue sarcomas highlights the success of these compounds in anticancer drug discovery. This indicates the broader application potential of quinoline derivatives in therapeutic areas beyond malaria, including cancer, CNS disorders, and infectious diseases (Singh & Shah, 2017).

Antioxidant Applications

Research on antioxidants like ethoxyquin and its analogues, including methoxyquinolines, shows their efficacy in protecting valuable polyunsaturated fatty acids in fish meal against spontaneous combustion. These studies underline the importance of quinoline derivatives in food preservation, highlighting their potential as potent antioxidants in their own right, contributing to food safety and stability (de Koning, 2002).

Insights into 8-Hydroxyquinolines

The study of 8-hydroxyquinoline derivatives in medicinal chemistry reveals their significant biological activities, including anticancer, anti-HIV, and neuroprotective effects. These compounds' metal chelation properties make them promising drug candidates for treating various diseases, showcasing the vast therapeutic potential of quinoline derivatives in modern medicine (Gupta, Luxami, & Paul, 2021).

Eigenschaften

IUPAC Name |

methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(12(15)17-2)10(14)6-13-9/h3-6,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZXENXVBAKDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677324 | |

| Record name | Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | |

CAS RN |

1263284-48-5 | |

| Record name | Methyl 3-hydroxy-6-methoxyquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)

![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)